molecular formula C27H42N2O5S B13446921 Ixabepilone-d3

Ixabepilone-d3

Katalognummer: B13446921
Molekulargewicht: 509.7 g/mol
InChI-Schlüssel: FABUFPQFXZVHFB-CGCXIUEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Ixabepilone-d3 is widely used in scientific research for various applications:

Biologische Aktivität

Ixabepilone-d3, a semi-synthetic derivative of epothilone B, is primarily recognized for its role in cancer therapy, particularly in treating metastatic breast cancer that exhibits resistance to conventional treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.

This compound has a complex chemical structure characterized by multiple chiral centers and functional groups. Its chemical formula is C22_{22}H27_{27}N3_{3}O4_{4}S, with a molar mass of approximately 506.7 g/mol. The compound's mechanism of action involves binding to the β-tubulin subunit of microtubules, leading to their stabilization and preventing depolymerization. This stabilization halts mitotic processes in cancer cells, inducing apoptosis and making this compound effective against tumors resistant to other therapies like taxanes .

Pharmacokinetics

Research indicates that this compound undergoes metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes, particularly CYP3A4. The compound has a half-life of approximately 52 hours and is eliminated mainly through fecal routes .

Key Pharmacokinetic Properties:

PropertyValue
Half-life52 hours
Protein binding67-77%
MetabolismLiver (CYP3A4)
Route of eliminationFecal and renal

Efficacy Against Cancer

This compound has demonstrated significant efficacy in various clinical settings, particularly among patients with metastatic breast cancer who have developed primary or secondary resistance to taxanes. In phase II trials, it showed activity in tumors that are typically resistant to traditional therapies due to mechanisms such as overexpression of beta-tubulin isotype III and drug efflux transporters .

Clinical Efficacy Summary:

Study TypeFindings
Phase II TrialsDemonstrated activity in taxane-resistant metastatic breast cancer .
Combination TherapyEnhanced outcomes when combined with capecitabine .
Resistance MechanismsLow susceptibility to multiple drug resistance mechanisms .

Combination Therapies

Recent studies have explored the synergistic effects of this compound when combined with other agents. For instance, combining this compound with histone deacetylase (HDAC) inhibitors like romidepsin and panobinostat has shown promising results. These combinations have demonstrated enhanced cytotoxicity in preclinical models .

Synergistic Effects Table:

CombinationObserved Effect
This compound + RomidepsinStrong synergistic activity observed
This compound + MK1775Variable efficacy; requires further study .

Case Studies and Clinical Applications

In clinical practice, this compound has been utilized for patients who have not responded to standard chemotherapy regimens. A notable case study involved patients with advanced breast cancer where this compound was administered after failure of anthracyclines and taxanes. The results indicated a significant proportion of patients experienced disease stabilization or partial response .

Eigenschaften

Molekularformel

C27H42N2O5S

Molekulargewicht

509.7 g/mol

IUPAC-Name

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-[2-(trideuteriomethyl)-1,3-thiazol-4-yl]prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1/i4D3

InChI-Schlüssel

FABUFPQFXZVHFB-CGCXIUEZSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=NC(=CS1)/C=C(\C)/[C@@H]2C[C@H]3[C@](O3)(CCC[C@@H]([C@@H]([C@H](C(=O)C([C@H](CC(=O)N2)O)(C)C)C)O)C)C

Kanonische SMILES

CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.